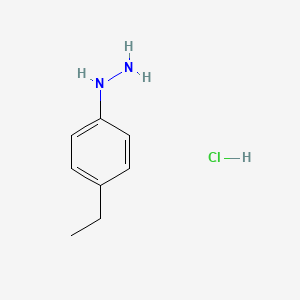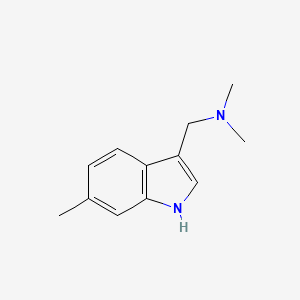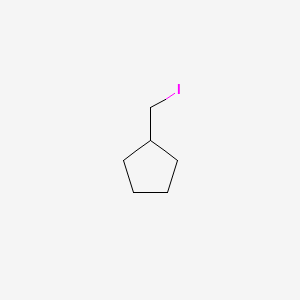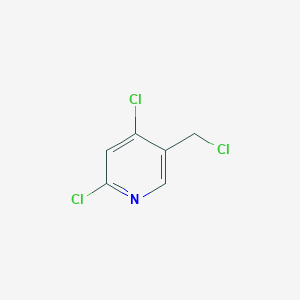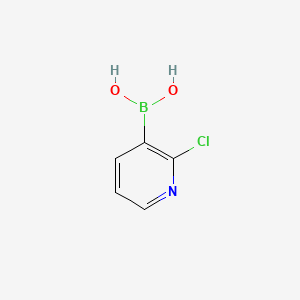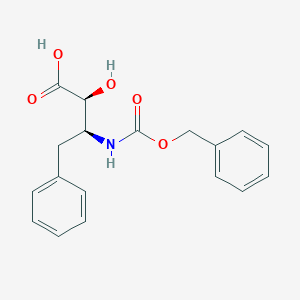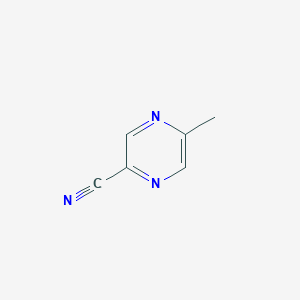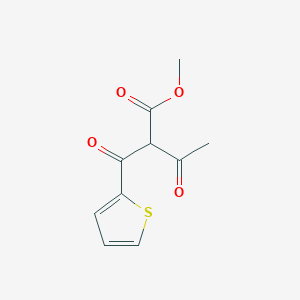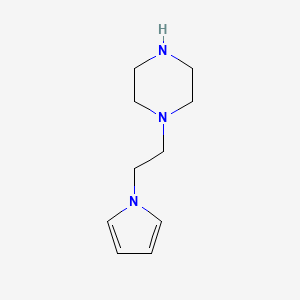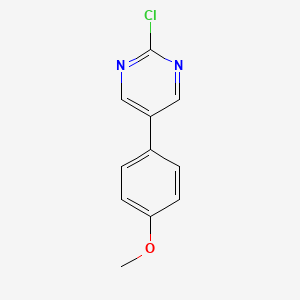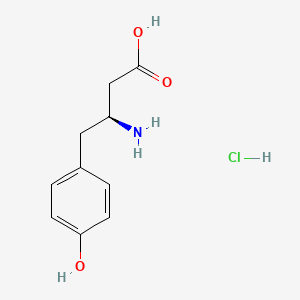![molecular formula C10H11BO4 B1586446 [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-58-0](/img/structure/B1586446.png)
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Descripción general
Descripción
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H11BO4. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of both a boronic acid group and a conjugated enone system makes it a versatile intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoanisole and 3-methoxyacrolein.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 4-bromoanisole and a boronic acid derivative. This reaction is catalyzed by palladium and typically uses a base such as potassium carbonate in an aqueous or organic solvent.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the enone functionality, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Suzuki-Miyaura Coupling: As a boronic acid derivative, it readily participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation: The enone group can undergo oxidation reactions to form various oxidized products.
Reduction: The enone group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Products: Formed through oxidation of the enone group.
Alcohols: Formed through reduction of the enone group.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Explored for its potential in the synthesis of agrochemicals.
Mecanismo De Acción
The primary mechanism of action for [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The enone group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the enone functionality.
(E)-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of a boronic acid group and a conjugated enone system in [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid makes it particularly valuable in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAXBPCHWDATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378492 | |
| Record name | [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-58-0 | |
| Record name | [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




